3,5-dimethyl-1-(3-phenylpropanoyl)piperidine
Overview
Description
“3,5-dimethyl-1-(3-phenylpropanoyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The compound “3,5-dimethylpiperidine” is typically prepared by hydrogenation of 3,5-dimethylpyridine . Piperidine itself can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the significance of piperidine and its derivatives in the field of organic chemistry.
Molecular Structure Analysis
The molecular formula of “3,5-dimethylpiperidine” is C7H15N . It is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .
Physical and Chemical Properties Analysis
The molecular weight of “3,5-dimethylpiperidine” is 113.2007 . Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .
Mechanism of Action
The specific mechanism of action of “3,5-dimethyl-1-(3-phenylpropanoyl)piperidine” is not mentioned in the retrieved sources. However, piperidine and its derivatives are present in more than twenty classes of pharmaceuticals , indicating their wide range of biological activities.
Safety and Hazards
Piperidine is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to keep away from heat/sparks/open flames/hot surfaces .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This indicates that piperidine and its derivatives, including “3,5-dimethyl-1-(3-phenylpropanoyl)piperidine”, will continue to be a significant area of research in the future.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-phenylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-10-14(2)12-17(11-13)16(18)9-8-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSCIHFEPJZDTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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